molecular formula C11H9BrFN3O B11325487 5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one

5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11325487
M. Wt: 298.11 g/mol
InChI Key: CWMIFWADULAIEZ-UHFFFAOYSA-N
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Description

5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenylamino group at the 2nd position, and a methyl group at the 6th position on the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 5-bromo-6-methyluracil, and suitable reagents for the coupling reaction.

    Coupling Reaction: The key step involves the coupling of 4-fluoroaniline with 5-bromo-6-methyluracil under specific reaction conditions. This can be achieved using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-((4-chlorophenyl)amino)-6-methylpyrimidin-4(3H)-one
  • 5-bromo-2-((4-methylphenyl)amino)-6-methylpyrimidin-4(3H)-one
  • 5-bromo-2-((4-nitrophenyl)amino)-6-methylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-bromo-2-((4-fluorophenyl)amino)-6-methylpyrimidin-4(3H)-one lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

5-bromo-2-(4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9BrFN3O/c1-6-9(12)10(17)16-11(14-6)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,14,15,16,17)

InChI Key

CWMIFWADULAIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

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